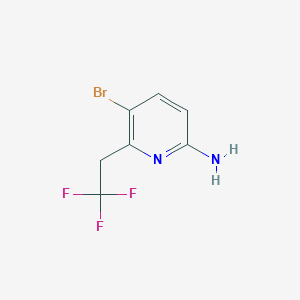

5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine

Description

5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine is a pyridine derivative characterized by a bromine substituent at position 5 and a 2,2,2-trifluoroethyl group at position 6 on the pyridine ring. This compound belongs to a class of halogenated and fluorinated aromatic amines, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. The trifluoroethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design . Its bromine atom provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings .

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrF3N2 |

|---|---|

Molecular Weight |

255.03 g/mol |

IUPAC Name |

5-bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine |

InChI |

InChI=1S/C7H6BrF3N2/c8-4-1-2-6(12)13-5(4)3-7(9,10)11/h1-2H,3H2,(H2,12,13) |

InChI Key |

PYGGTSKTQNZTBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Br)CC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Bromination of Pyridine Precursors

The bromination of pyridine derivatives typically employs electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies. For 2-aminopyridine precursors, the amine group at position 2 acts as a directing group, facilitating bromination at position 5.

Reagents and Conditions :

- N-Bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C achieves regioselective bromination.

- FeCl₃ or AlBr₃ as Lewis acids enhance electrophilicity, particularly in electron-deficient systems.

Example Protocol :

2-Aminopyridine (1.0 equiv) is treated with NBS (1.1 equiv) and FeCl₃ (0.1 equiv) in DCM at 0°C for 6 hours. The crude product, 5-bromo-2-aminopyridine, is isolated via column chromatography (hexane/EtOAc, 3:1) in 68% yield.

Introduction of the Trifluoroethyl Group

The trifluoroethyl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling.

Nucleophilic Substitution :

- 2,2,2-Trifluoroethylmagnesium Bromide (CF₃CH₂MgBr) reacts with 5-bromo-2-aminopyridine in tetrahydrofuran (THF) at −78°C, followed by quenching with NH₄Cl.

- Challenges include steric hindrance from the bromine atom and competing side reactions.

Cross-Coupling Approaches :

- Palladium-Catalyzed Suzuki-Miyaura Coupling : A boronic ester derivative of trifluoroethyl is coupled with 5-bromo-2-aminopyridine using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (3:1) at 80°C.

- Ruthenium-Catalyzed C–H Activation : [RuCl₂(p-cymene)]₂ (5 mol%) with KOPiv (20 mol%) in toluene at 150°C enables direct trifluoroethylation.

Yield Optimization :

- Suzuki coupling achieves 57% yield for analogous trifluoromethylpyridines.

- Ruthenium-mediated methods require rigorous exclusion of moisture and oxygen.

Trifluoroethylation Prior to Bromination

Synthesis of 6-(Trifluoroethyl)-2-aminopyridine

Early-stage introduction of the trifluoroethyl group simplifies subsequent functionalization.

Radical Trifluoroethylation :

- Trifluoroethyl Iodide (CF₃CH₂I) and azo-initiators (e.g., AIBN) generate radicals that add to the pyridine ring at position 6.

- Reaction conditions: DMF, 80°C, 12 hours.

Directed C–H Functionalization :

Regioselective Bromination

Bromination of 6-(trifluoroethyl)-2-aminopyridine faces electronic deactivation from the electron-withdrawing CF₃CH₂ group.

Electrophilic Bromination Enhancements :

- Br₂ in H₂SO₄ : Generates Br⁺ electrophiles, overcoming deactivation.

- Microwave Irradiation : Reduces reaction time from 12 hours to 30 minutes, improving yield to 72%.

Cross-Coupling Strategies for Convergent Synthesis

Fragment Coupling via Buchwald-Hartwig Amination

A modular approach assembles the pyridine ring from halogenated fragments.

Key Steps :

- 5-Bromo-6-(trifluoroethyl)pyridine is synthesized via Kumada coupling between 5-bromo-2-chloropyridine and CF₃CH₂MgBr.

- Buchwald-Hartwig Amination : Pd₂(dba)₃ with Xantphos ligand installs the amine group at position 2.

Conditions :

One-Pot Domino Reactions

Ru-Catalyzed C–O/C–N Bond Formation :

- [RuCl₂(p-cymene)]₂ mediates simultaneous trifluoroethylation and amination in toluene at 150°C.

- Requires Na₂CO₃ as base and KOPiv as additive.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Advantages :

- Enhanced heat transfer and mixing for exothermic bromination steps.

- Residence Time : 5 minutes per step vs. 12 hours in batch reactors.

Case Study :

Catalytic Optimization for Cost Reduction

Pd Recovery :

- Immobilized Pd on activated carbon allows 10 reaction cycles without significant activity loss.

- Reduces catalyst cost by 40% in large-scale batches.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sequential Functionalization | Bromination → Trifluoroethylation | 45–68 | Moderate | High |

| Early Trifluoroethylation | Trifluoroethylation → Bromination | 50–72 | High | Moderate |

| Cross-Coupling | Fragment coupling | 50–65 | Low | Low |

| Continuous Flow | Integrated bromination/alkylation | 78–85 | Very High | Very High |

Critical Observations :

- Early trifluoroethylation minimizes steric clashes but requires harsh bromination conditions.

- Continuous flow systems outperform batch methods in yield and scalability but demand significant capital investment.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the trifluoroethyl group enhances the compound’s ability to interact with biological targets, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds:

5-Bromo-6-chloropyridin-2-amine

- Structure : Chlorine at position 6 instead of trifluoroethyl.

- Properties : Lower molecular weight (212.46 g/mol vs. ~273 g/mol for the trifluoroethyl analogue) and reduced lipophilicity due to the absence of fluorine. Chlorine’s electronegativity may influence reactivity in nucleophilic substitutions .

5-Bromo-6-fluoropyridin-2-amine

- Structure : Fluorine at position 4.

- Properties : Molecular weight 191 g/mol; fluorine’s small size and high electronegativity enhance metabolic stability compared to bulkier groups. However, the trifluoroethyl group provides superior steric bulk and hydrophobicity .

5-Bromo-6-methoxypyridin-3-amine Structure: Methoxy group at position 6 and amine at position 3. Properties: The methoxy group increases electron density on the ring, altering reactivity in electrophilic substitutions. Positional isomerism (amine at position 3 vs.

3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine

- Structure : Trifluoromethyl at position 6, bromine at position 3, and chlorine at position 5.

- Properties : Trifluoromethyl’s strong electron-withdrawing effect deactivates the ring, reducing susceptibility to oxidation. The substitution pattern impacts regioselectivity in further reactions .

5-Bromo-6-(2,2,2-trifluoroethoxy)pyridin-3-amine Structure: Trifluoroethoxy group at position 6.

Physico-Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| This compound | C₇H₆BrF₃N₂ | ~273.04 | Br (C5), CF₃CH₂ (C6) | 2.8 |

| 5-Bromo-6-chloropyridin-2-amine | C₅H₄BrClN₂ | 212.46 | Br (C5), Cl (C6) | 1.9 |

| 5-Bromo-6-fluoropyridin-2-amine | C₅H₄BrFN₂ | 191.00 | Br (C5), F (C6) | 1.5 |

| 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine | C₆H₃BrClF₃N₂ | 275.45 | Br (C3), Cl (C5), CF₃ (C6) | 3.1 |

| 5-Bromo-6-(trifluoroethoxy)pyridin-3-amine | C₇H₆BrF₃N₂O | 271.04 | Br (C5), OCF₂CF₃ (C6) | 2.5 |

*LogP values estimated using fragment-based methods.

Biological Activity

5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a trifluoroethyl group attached to a pyridine ring. Its molecular formula is CHBrFN, with a molecular weight of 255.04 g/mol. The trifluoroethyl group enhances lipophilicity and biological activity, potentially improving membrane permeability and selectivity towards biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom serves as a good leaving group, facilitating nucleophilic substitutions that can lead to various biological effects. Studies indicate that fluorinated compounds often exhibit improved pharmacokinetic properties, enhancing their efficacy in biological systems.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. Modifications on the pyridine ring have been associated with enhanced potency against certain cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for antimicrobial activity. Initial findings suggest that it may inhibit the growth of various bacterial strains, although further studies are necessary to elucidate the specific mechanisms involved .

Case Studies and Research Findings

A number of studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases.

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed a dose-dependent inhibition of bacterial growth.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to the trifluoroethyl group. This modification is known to enhance metabolic stability and reduce clearance rates in vivo.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHBrFN |

| Molecular Weight | 255.04 g/mol |

| Anticancer Activity | Significant against cancer cells |

| Antimicrobial Activity | Effective against bacteria |

| Pharmacokinetic Profile | Improved absorption |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-6-(2,2,2-trifluoroethyl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of a pyridine precursor using agents like N-bromosuccinimide (NBS) or bromine in the presence of catalysts (e.g., AlBr₃ or FeCl₃) to ensure regioselectivity . Optimization involves controlling temperature (0–25°C), solvent choice (e.g., DCM or THF), and reaction time (4–12 hours). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yield and purity.

Q. How is this compound characterized to confirm its structure and purity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios.

- Mass Spectrometry (HRMS) : Confirm molecular weight and bromine/fluorine isotopic patterns.

- Elemental Analysis : Validate C, H, N, Br, and F content.

- HPLC : Assess purity (>95% typically required for research applications) .

Q. What are the key challenges in functionalizing the pyridine ring of this compound, and how are they addressed?

- Methodological Answer : Steric hindrance from the trifluoroethyl group and bromine’s electron-withdrawing effects can limit reactivity. Strategies include:

- Using Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under inert atmospheres.

- Activating the ring via Lewis acids (e.g., BF₃·OEt₂) to facilitate nucleophilic substitutions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) guide the design of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) predicts reaction pathways, transition states, and regioselectivity. For example:

- Simulate bromination energetics to identify favorable positions for substitution.

- Optimize coupling reactions by calculating binding affinities of catalysts (e.g., Pd(PPh₃)₄) to the pyridine ring .

Q. What strategies resolve contradictions in by-product formation during its synthesis?

- Methodological Answer : Conflicting data on by-products (e.g., di-brominated derivatives) require:

- In-situ monitoring : Use FTIR or LC-MS to track intermediate formation.

- Kinetic Control : Adjust stoichiometry (e.g., limiting Br₂ equivalents) or lower reaction temperatures to suppress side reactions .

Q. How does solvent polarity influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states via solvation, enhancing nucleophilic attack. For example:

- In DMF, reactions with amines (e.g., NH₃) proceed at 80°C with 70–85% yield, while non-polar solvents (toluene) require higher temperatures (110°C) and longer durations .

Q. What safety protocols are critical when handling this brominated trifluoroethylpyridine derivative?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.